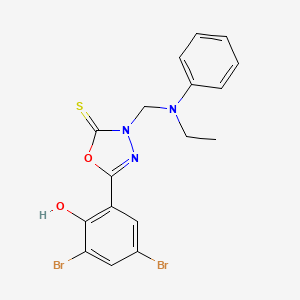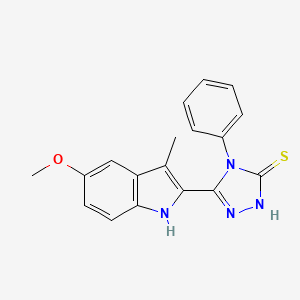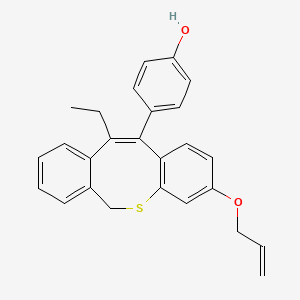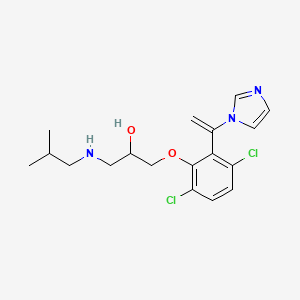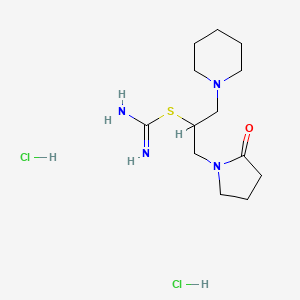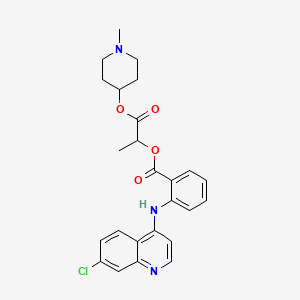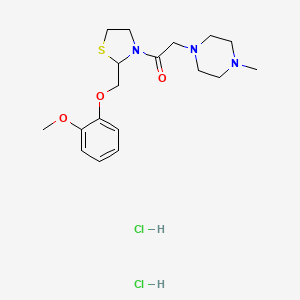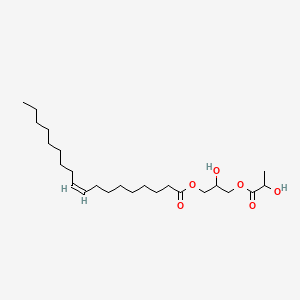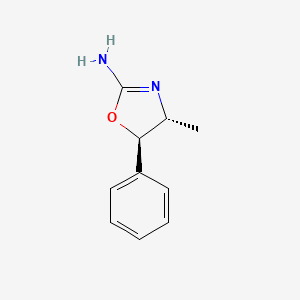
Einecs 230-337-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 230-337-0, also known as 2,2’-Dithiobisbenzanilide, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobisbenzanilide typically involves the reaction of benzanilide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobisbenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of disulfide bond formation and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and protein folding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithiobis(benzothiazole): Another disulfide compound used in rubber vulcanization.
Dithiobis(benzoic acid): A related compound with similar redox properties.
Uniqueness
2,2’-Dithiobisbenzanilide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
7057-56-9 |
|---|---|
Molekularformel |
C16H18Cl3N3OZn |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
zinc;[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium;trichloride |
InChI |
InChI=1S/C16H18N3O.3ClH.Zn/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;/h5-10H,1-4H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
UNIXSDSNQIVOEI-UHFFFAOYSA-K |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2.[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




